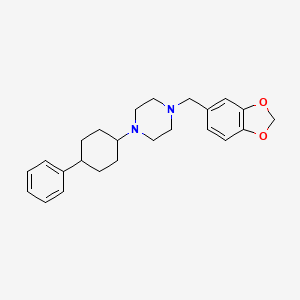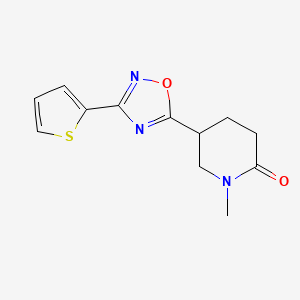![molecular formula C17H20N2O B6033045 4-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]phenol](/img/structure/B6033045.png)
4-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]phenol is a complex organic compound that features a piperidine ring attached to a pyridine moiety, which is further connected to a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the phenol and the pyridine-piperidine moiety. This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher substrate concentrations, and continuous flow reactors to enhance yield and reduce production costs .
化学反応の分析
Types of Reactions
4-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
4-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 4-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine and piperidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyridine derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and have distinct biological roles.
Uniqueness
4-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]phenol is unique due to its combination of a phenol group with a pyridine-piperidine moiety, which imparts specific chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
IUPAC Name |
4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16-8-6-14(7-9-16)13-19-11-2-1-5-17(19)15-4-3-10-18-12-15/h3-4,6-10,12,17,20H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVCQVCKCEUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5S)-5-{[{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6032968.png)

![1-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B6032982.png)
![N-[4-(3-methoxyphenyl)phenyl]-1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B6032991.png)
![N-[3-(2-pyridinyl)propyl]-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032996.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6033012.png)
![1-benzyl-4-(3-{1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6033018.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(3-methylbenzyl)methanamine](/img/structure/B6033025.png)
![N-(2-IODOBENZOYL)-N'-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA](/img/structure/B6033031.png)
![(4E)-4-[(3-CHLORO-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B6033034.png)
![N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6033038.png)
![N-(3-chloro-4-methoxyphenyl)-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B6033055.png)
![1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6033069.png)
